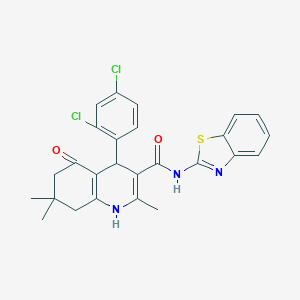![molecular formula C29H19F3N2O2S B304257 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304257.png)
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FSN-01, and it is a member of the nicotinonitrile family. FSN-01 has been synthesized using various methods, and it has been found to exhibit unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of FSN-01 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are essential for cancer cell growth. FSN-01 has been found to inhibit the activity of MMP-9, an enzyme that is involved in cancer cell invasion and metastasis. FSN-01 has also been found to inhibit the activity of COX-2, an enzyme that is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
FSN-01 has been found to exhibit unique biochemical and physiological effects. FSN-01 has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. FSN-01 has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. FSN-01 has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using FSN-01 in lab experiments is its ability to inhibit the growth of various cancer cells. This makes FSN-01 a potential candidate for the development of new cancer therapies. FSN-01 also exhibits anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, one of the limitations of using FSN-01 in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on FSN-01. One of the future directions is to investigate the potential of FSN-01 as a cancer therapy. Further studies are needed to determine the optimal dosage and administration route of FSN-01 in vivo. Another future direction is to investigate the potential of FSN-01 as a treatment for inflammatory and oxidative stress-related diseases. Further studies are needed to determine the mechanism of action of FSN-01 in these diseases. Additionally, further studies are needed to investigate the safety and toxicity of FSN-01 in vivo.
Métodos De Síntesis
FSN-01 can be synthesized using various methods, but the most common method is the one-pot synthesis. This method involves the reaction of 4-(trifluoromethyl)nicotinonitrile, 2-mercaptoethanol, and 4-methoxybenzaldehyde in the presence of a catalyst. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of FSN-01 using this method is around 60%.
Aplicaciones Científicas De Investigación
FSN-01 has been found to exhibit potential applications in various fields of scientific research. One of the most promising applications of FSN-01 is in the field of cancer research. FSN-01 has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. FSN-01 works by inhibiting the activity of certain enzymes that are essential for cancer cell growth. FSN-01 has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propiedades
Nombre del producto |
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile |
|---|---|
Fórmula molecular |
C29H19F3N2O2S |
Peso molecular |
516.5 g/mol |
Nombre IUPAC |
2-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C29H19F3N2O2S/c1-36-21-9-6-17(7-10-21)26-14-25(29(30,31)32)24(15-33)28(34-26)37-16-27(35)19-8-11-23-20(13-19)12-18-4-2-3-5-22(18)23/h2-11,13-14H,12,16H2,1H3 |
Clave InChI |
SCDAPQJOUAPADY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



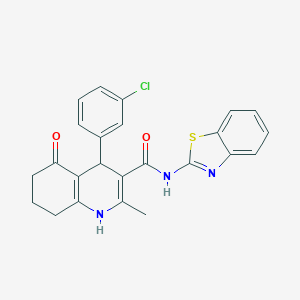
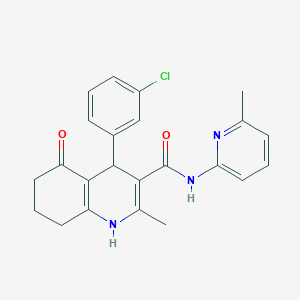
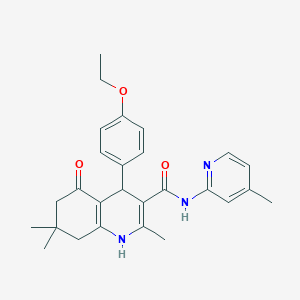
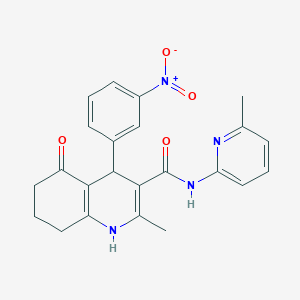
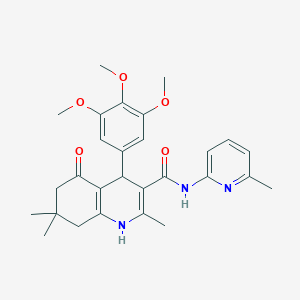
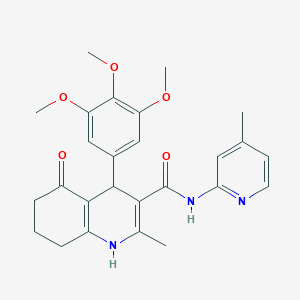
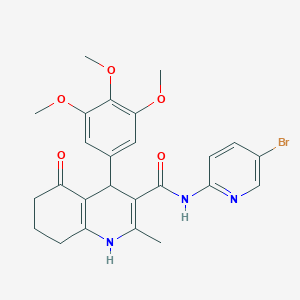
![4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304188.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304189.png)
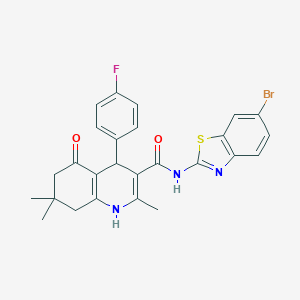
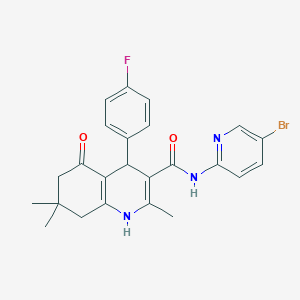
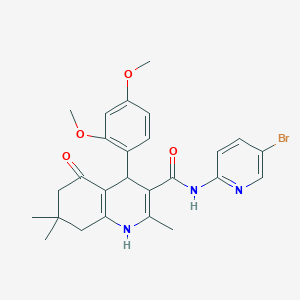
![N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304196.png)
